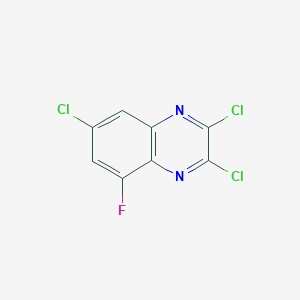

2,3,7-Trichloro-5-fluoroquinoxaline

Description

Significance of Quinoxaline (B1680401) Scaffolds in Advanced Chemical Research

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine (B50134) ring, serves as a fundamental building block in the design of a wide array of functional molecules. nih.gov The inherent electron-deficient nature of the pyrazine ring, combined with the aromaticity of the benzene ring, imparts unique electronic and photophysical properties to the quinoxaline scaffold. These characteristics make quinoxaline derivatives highly sought after for applications in diverse areas of advanced chemical research.

In the realm of medicinal chemistry, the quinoxaline nucleus is a common feature in a variety of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.gov Marketed drugs containing the quinoxaline moiety, such as glecaprevir and erdafitinib, underscore the therapeutic relevance of this heterocyclic system. nih.gov

Beyond pharmaceuticals, quinoxaline derivatives are integral to the development of advanced materials. Their tunable electronic properties have led to their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as n-type semiconductors in organic field-effect transistors (OFETs). The ability to modify the quinoxaline core allows for the fine-tuning of energy levels and charge transport characteristics, making them versatile components in electronic devices.

The Role of Halogenation (Chlorine and Fluorine) in Modulating Chemical Properties for Research Applications

Halogenation, the introduction of halogen atoms into a molecular structure, is a powerful strategy for modulating the physicochemical properties of organic compounds. In the context of quinoxaline scaffolds, the incorporation of chlorine and fluorine atoms can profoundly influence their electronic character, reactivity, and solid-state packing.

Fluorine, being the most electronegative element, can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the quinoxaline system. This can enhance the electron-accepting ability of the molecule, a desirable trait for n-type semiconductors and other electronic applications. Furthermore, the presence of fluorine can improve metabolic stability in drug candidates and influence intermolecular interactions, potentially leading to more ordered crystalline structures.

Chlorine, while less electronegative than fluorine, also acts as a strong electron-withdrawing group. Its introduction to the quinoxaline ring can similarly modulate electronic properties and provide sites for further chemical modification through nucleophilic substitution reactions. The distinct steric and electronic profiles of chlorine and fluorine allow for a nuanced approach to tailoring the properties of quinoxaline derivatives for specific research purposes.

Scope and Research Imperatives for 2,3,7-Trichloro-5-fluoroquinoxaline

The compound this compound represents a unique polyhalogenated heterocyclic system. The presence of three chlorine atoms and one fluorine atom on the quinoxaline core suggests a molecule with pronounced electron-deficient character. The specific substitution pattern, with halogens on both the pyrazine and benzene rings, offers a compelling subject for synthetic and materials chemistry research.

Chemical and Physical Properties of this compound

While specific experimental data for this compound is not extensively available in peer-reviewed literature, its properties can be predicted based on the known characteristics of similar halogenated quinoxalines.

| Property | Predicted Value |

| Molecular Formula | C₈HCl₃FN₂ |

| Molecular Weight | 251.47 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Estimated to be in the range of 150-200 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Likely soluble in chlorinated and polar aprotic organic solvents |

Potential Synthetic Routes

A plausible synthetic route to this compound could involve a multi-step process starting from a suitably substituted benzene derivative. A potential pathway is outlined below:

Synthesis of a Halogenated Phenylenediamine: The synthesis would likely commence with a fluorinated and chlorinated aniline precursor, which would then be nitrated and subsequently reduced to afford a halogenated o-phenylenediamine (B120857).

Condensation Reaction: The resulting substituted o-phenylenediamine would then undergo a condensation reaction with a 1,2-dicarbonyl compound, such as glyoxal or a derivative, to form the quinoxaline core. The classical synthesis of quinoxalines often involves the reaction of an o-phenylenediamine with an α-dicarbonyl compound. mtieat.org

Chlorination of the Pyrazine Ring: If the initial condensation does not yield the desired 2,3-dichloro substitution, a subsequent chlorination step using a reagent like phosphorus oxychloride (POCl₃) on a quinoxalinone precursor would be necessary to install the chlorine atoms on the pyrazine ring.

Expected Reactivity and Chemical Behavior

The reactivity of this compound is expected to be dominated by the electron-withdrawing nature of the four halogen substituents.

Nucleophilic Aromatic Substitution: The chlorine atoms, particularly those at the 2 and 3 positions on the electron-deficient pyrazine ring, are anticipated to be susceptible to nucleophilic aromatic substitution (SNAAr) reactions. This would allow for the introduction of various functional groups, such as amines, alkoxides, and thiolates, providing a pathway to a diverse library of derivatives. The chlorine at the 7-position on the benzene ring would be less reactive towards SNAAr compared to those on the pyrazine ring.

Cross-Coupling Reactions: The C-Cl bonds could also serve as handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This would enable the formation of C-C and C-N bonds, further expanding the molecular complexity and allowing for the synthesis of conjugated systems.

Reduction: The electron-deficient quinoxaline core would be prone to reduction. Electrochemical studies on similar compounds have shown that they can undergo reversible reduction processes, a property relevant for applications in electronic materials.

Potential Research Applications

Given its predicted properties, this compound holds potential in several areas of advanced research:

Materials Science: As a highly halogenated, electron-deficient heterocycle, it could be investigated as an n-type semiconductor in organic electronics. Its potential for ordered packing in the solid state, influenced by halogen bonding, might lead to materials with good charge transport properties. It could also serve as a building block for larger conjugated systems for applications in OLEDs and OPVs.

Organic Synthesis: The reactivity of its C-Cl bonds makes it a valuable intermediate for the synthesis of more complex and highly functionalized quinoxaline derivatives. It can be a versatile scaffold for the development of new ligands, catalysts, or functional dyes.

Medicinal Chemistry: While no biological activity has been reported, the quinoxaline scaffold is a well-known pharmacophore. The introduction of multiple halogens can enhance lipophilicity and metabolic stability. Therefore, derivatives of this compound could be synthesized and screened for various biological activities, including as kinase inhibitors or antimicrobial agents.

Structure

3D Structure

Properties

IUPAC Name |

2,3,7-trichloro-5-fluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl3FN2/c9-3-1-4(12)6-5(2-3)13-7(10)8(11)14-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXPFDKPJSUZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(C(=N2)Cl)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2,3,7 Trichloro 5 Fluoroquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of 2,3,7-Trichloro-5-fluoroquinoxaline is predicted to be relatively simple, owing to the presence of only a single proton on the quinoxaline (B1680401) core. This proton, located at the C-6 position, is expected to appear as a doublet. The downfield chemical shift is influenced by the electron-withdrawing nature of the nitrogen atoms in the quinoxaline ring and the adjacent halogen substituents. The fluorine atom at C-5 and the chlorine atom at C-7 will exert significant deshielding effects.

The multiplicity of the signal will arise from coupling to the adjacent fluorine atom at C-5. This ³J(H-F) coupling is typically in the range of 6-10 Hz. A smaller ⁴J(H-H) coupling to the proton at C-8 (if it were present) would be observed, but in this fully substituted ring, only the H-F coupling will be apparent.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, the spectrum is typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom. The chemical shifts are highly dependent on the electronic environment.

In this compound, eight distinct signals are expected in the aromatic region. The carbons directly bonded to the electronegative nitrogen (C-2 and C-3) and halogen atoms (C-5 and C-7) will be significantly deshielded and appear at lower field. The carbon atom bonded to fluorine (C-5) will exhibit a large one-bond carbon-fluorine coupling (¹J(C-F)), which would be visible in a non-decoupled spectrum and can be a key diagnostic feature. The remaining carbon atoms of the quinoxaline core will resonate at higher fields.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 145 - 150 |

| C-3 | 143 - 148 |

| C-4a | 135 - 140 |

| C-5 | 155 - 160 (with ¹J(C-F) ~250 Hz) |

| C-6 | 120 - 125 |

| C-7 | 130 - 135 |

| C-8 | 128 - 133 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique for the detection and characterization of organofluorine compounds. The chemical shift of the fluorine atom is influenced by its electronic environment. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The fluorine at C-5 is on an aromatic ring and is flanked by a nitrogen atom and a carbon bearing a proton. Its chemical shift is anticipated to be in the typical range for fluoroaromatic compounds. The signal will appear as a doublet due to coupling with the adjacent proton at C-6 (³J(H-F)).

Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|

Two-Dimensional Nuclear Magnetic Resonance Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Characterization

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules. nih.govyoutube.comnih.govweizmann.ac.ilyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In this specific molecule, a COSY spectrum would not be particularly informative for the aromatic system as there is only one proton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.com For this compound, the HMQC/HSQC spectrum would show a single cross-peak, definitively linking the proton signal between δ 7.8-8.2 ppm to the carbon signal of C-6.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key expected vibrational frequencies include:

Aromatic C-H stretching: A weak to medium band around 3050-3100 cm⁻¹ corresponding to the single C-H bond at C-6.

C=N and C=C stretching: A series of medium to strong bands in the 1600-1450 cm⁻¹ region, characteristic of the quinoxaline ring system.

C-F stretching: A strong, characteristic absorption band in the 1250-1000 cm⁻¹ region.

C-Cl stretching: Strong to medium bands in the 850-550 cm⁻¹ region. The exact positions would depend on the specific vibrational modes.

Predicted FT-IR Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3050 - 3100 | Weak-Medium |

| C=N/C=C stretch | 1600 - 1450 | Medium-Strong |

| C-F stretch | 1250 - 1000 | Strong |

Raman Spectroscopy (e.g., FT-Raman)

A search for FT-Raman spectroscopic data on this compound did not yield specific experimental results, such as a spectrum or a table of vibrational frequencies.

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule. For a compound like this compound, an FT-Raman analysis would provide information on the fundamental vibrations of its molecular structure. Key spectral features would be expected to correspond to the stretching and bending of the quinoxaline core and the carbon-halogen bonds. Specifically, the analysis would identify characteristic frequencies for:

C-Cl stretching vibrations.

The C-F stretching vibration.

Ring stretching and deformation modes of the quinoxaline bicyclic system.

C-N and C=N stretching vibrations within the pyrazine (B50134) ring.

Without experimental data, a detailed assignment of Raman shifts is not possible.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No specific mass spectrum or detailed fragmentation analysis for this compound was found in the surveyed literature.

Mass spectrometry is a critical tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For this compound (C₈H₂Cl₃FN₂), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

The fragmentation of the molecule under electron ionization would likely proceed through pathways common to halogenated aromatic compounds, including:

Loss of chlorine radicals (·Cl).

Sequential loss of chlorine atoms.

Cleavage of the pyrazine ring.

Loss of a fluorine radical (·F) or HF.

A detailed analysis would require an experimental spectrum to identify the specific m/z values and relative intensities of the parent ion and its fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific UV-Vis absorption maxima (λmax) for this compound are not documented in the available scientific literature.

UV-Vis spectroscopy measures the electronic transitions within a molecule. Quinoxaline and its derivatives typically exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions. The π → π* transitions originate from the aromatic system, while the n → π* transitions involve the non-bonding electrons on the nitrogen atoms. The position and intensity of these absorptions are influenced by the nature and position of substituents on the quinoxaline ring. The presence of three chlorine atoms and a fluorine atom would be expected to cause a bathochromic (red) or hypsochromic (blue) shift of these transitions compared to the unsubstituted quinoxaline, but without experimental data, the exact absorption wavelengths cannot be specified.

X-Ray Crystallography for Solid-State Structural Determination

There are no published reports containing the crystal structure of this compound.

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would yield precise data on:

Bond lengths and angles.

The planarity of the quinoxaline ring system.

Intermolecular interactions in the solid state, such as π-π stacking or halogen bonding.

The crystal system, space group, and unit cell dimensions.

This information is fundamental for understanding the molecule's structure and its packing in the solid state. However, such a study for this compound has not been found in the public domain.

Theoretical and Computational Investigations of 2,3,7 Trichloro 5 Fluoroquinoxaline

Quantum Chemical Methods for Electronic Structure Analysis

Quantum chemical methods are fundamental tools for investigating the electronic structure of molecules from first principles. These computational techniques provide deep insights into molecular properties and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. This method is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave-function-based methods, offering a favorable balance between accuracy and computational cost.

For a molecule like 2,3,7-Trichloro-5-fluoroquinoxaline, DFT calculations would be employed to determine a variety of key properties. The process would begin with geometry optimization to find the lowest energy arrangement of the atoms, providing precise bond lengths and angles. From the optimized geometry, a wealth of information can be extracted, including the total energy, dipole moment, and the distribution of electronic charge. Different functionals, such as B3LYP or PBE, combined with appropriate basis sets (e.g., 6-311+G(d,p)), would be selected to ensure the reliability of the calculated properties. The choice of functional and basis set is crucial and is often benchmarked against experimental data for related compounds where available.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is an extension of DFT that allows for the calculation of electronic excited states. This is critical for predicting and interpreting UV-Visible absorption spectra.

By applying TD-DFT, one could calculate the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. These calculations would reveal the nature of the electronic transitions, such as n → π* or π → π*, by analyzing the molecular orbitals involved in each transition. This information is invaluable for understanding the photophysical properties of the molecule and for designing new materials with specific optical characteristics.

Molecular Modeling and Simulation Approaches

While quantum chemical methods provide detailed electronic information, molecular modeling and simulation approaches are used to study the behavior of molecules on a larger scale, including their interactions with other molecules and their collective properties in different phases. These methods can bridge the gap between the properties of a single molecule and the macroscopic behavior of a material.

For this compound, molecular dynamics (MD) simulations could be used to study its behavior in a solvent or in the solid state. This would involve developing a force field, a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. MD simulations could then be used to predict properties such as diffusion coefficients, solvation energies, and the structure of liquids or solids. These simulations provide a dynamic picture of the molecule's behavior over time, which is complementary to the static picture provided by quantum chemical calculations.

Structure-Property Relationship Studies via Computational Descriptors

Computational descriptors are numerical values that are derived from the molecular structure and are used to establish quantitative structure-property relationships (QSPR) or quantitative structure-activity relationships (QSAR). These relationships are essential for predicting the properties and activities of new compounds without the need for extensive experimental testing.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability and its electronic transport properties. A large HOMO-LUMO gap generally implies high stability and low reactivity. For this compound, the energies and spatial distributions of the HOMO and LUMO would be calculated using DFT. This analysis would indicate the most likely sites for electrophilic and nucleophilic attack.

A hypothetical data table for the FMO analysis of this compound, which would be generated from DFT calculations, is presented below. Please note that these are illustrative values and are not derived from actual calculations for this specific molecule.

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -7.50 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.10 |

| HOMO-LUMO Energy Gap (ΔE) | 5.40 |

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and for predicting its intermolecular interaction patterns. The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents regions of neutral potential.

For this compound, an MEP map would reveal the electron-rich and electron-poor regions of the molecule. The nitrogen atoms in the quinoxaline (B1680401) ring are expected to be regions of negative potential, while the regions around the hydrogen and carbon atoms are expected to be more positive. The electronegative chlorine and fluorine atoms would also significantly influence the electrostatic potential distribution. This information is crucial for understanding how the molecule would interact with other molecules, such as receptors or solvent molecules, and for predicting its non-covalent interactions, including hydrogen bonding and halogen bonding.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry is instrumental in predicting the spectroscopic parameters of molecules like this compound. These predictions are vital for the structural elucidation of newly synthesized compounds and for understanding the electronic effects of the substituents.

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

The prediction of NMR chemical shifts is a cornerstone of computational spectroscopy. The Gauge-Including Atomic Orbital (GIAO) method, often employed within the framework of Density Functional Theory (DFT), has proven to be a reliable approach for calculating the NMR spectra of various quinoxaline derivatives. nih.gov This method involves calculating the magnetic shielding tensors for each nucleus in the molecule, from which the chemical shifts can be derived.

For this compound, a theoretical study would typically involve geometry optimization of the molecule, followed by the GIAO-DFT calculation of ¹³C and ¹⁵N chemical shifts. The choice of the functional and basis set is crucial for the accuracy of the predictions. By comparing the calculated shifts with experimental data for similar compounds, a good correlation can often be established, aiding in the definitive assignment of the spectral signals. nih.gov

Below is a hypothetical table illustrating the kind of data that would be generated from such a computational study. The values are for illustrative purposes and are not based on actual experimental or calculated data for this compound.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 145.2 |

| C3 | 143.8 |

| C4a | 138.5 |

| C5 | 158.9 (JC-F = 250 Hz) |

| C6 | 118.3 |

| C7 | 130.1 |

| C8 | 128.7 |

Vibrational Frequencies:

The vibrational frequencies of this compound can be predicted through computational methods, providing a theoretical infrared (IR) and Raman spectrum. These calculations are typically performed at the same level of theory used for geometry optimization. The resulting vibrational modes can be analyzed to understand the characteristic stretching and bending frequencies associated with the quinoxaline core and the carbon-halogen bonds. This information is invaluable for interpreting experimental vibrational spectra.

Table 2: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-F Stretch | 1250 |

| C-Cl Stretch | 850 |

| Quinoxaline Ring Breathing | 1580 |

Quantitative Structure-Property Relationship (QSPR) and Artificial Neural Network (ANN) Modeling for Predictive Research

Quantitative Structure-Property Relationship (QSPR):

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. bris.ac.uk For a class of compounds like substituted quinoxalines, QSPR models can be developed to predict properties such as solubility, lipophilicity, and electronic properties based on a set of calculated molecular descriptors. nih.gov These descriptors can include constitutional, topological, geometrical, and electronic parameters.

A QSPR study on a series of halogenated quinoxalines, including this compound, would involve:

Building a dataset of quinoxaline derivatives with known experimental properties.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or partial least squares, to build a model that correlates the descriptors with the property of interest.

Validating the model to ensure its predictive power.

Such models can then be used to predict the properties of new, unsynthesized quinoxaline derivatives, thereby accelerating the discovery of compounds with desired characteristics.

Artificial Neural Network (ANN) Modeling:

Artificial Neural Networks are a class of machine learning algorithms that can model complex, non-linear relationships between input and output data. researchgate.net In the context of chemical research, ANNs can be trained on datasets of molecules and their associated properties to create predictive models. rsc.org For quinoxaline derivatives, an ANN could be developed to predict biological activity, toxicity, or other properties based on molecular descriptors.

The process of building an ANN model involves:

Assembling a training set of quinoxaline derivatives with known properties.

Selecting relevant molecular descriptors as input neurons.

Defining the architecture of the neural network, including the number of hidden layers and neurons.

Training the network using the known data.

Validating the trained network on an independent test set.

ANN models have the potential to provide more accurate predictions than traditional QSPR methods, especially when dealing with complex biological data. researchgate.net For this compound, an ANN model could be used to predict its potential as a lead compound in drug discovery by comparing its predicted activity profile with that of other quinoxaline derivatives.

Research on this compound in Advanced Materials Science Remains Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, no specific research or application data could be found for the chemical compound this compound within the specified fields of advanced materials science.

Extensive investigations into the applications of halogenated quinoxalines in organic electronics and materials science did not yield any specific mentions of the this compound isomer. While the broader family of quinoxaline derivatives has been the subject of significant research, information detailing the synthesis, properties, and use of this particular compound in the requested contexts appears to be absent from the available literature.

Quinoxaline derivatives, as a class of compounds, are recognized for their versatile electronic properties and have been explored for various applications in materials science. beilstein-journals.orgnih.govresearchgate.netqmul.ac.uk Their electron-deficient nature makes them suitable candidates for electron-transporting materials (ETMs) in a range of organic electronic devices. beilstein-journals.orgnih.govresearchgate.netqmul.ac.uk

Research has been conducted on various halogenated and substituted quinoxalines for use in:

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are investigated as host materials, guest emitters, and electron-transporting layers in OLEDs due to their thermal stability and luminescence properties. google.comrsc.orgnih.govrsc.org

Organic Solar Cells (OSCs): In the field of organic photovoltaics, quinoxaline-based materials are utilized as non-fullerene acceptors and components in donor-acceptor polymers, contributing to the enhancement of power conversion efficiencies. beilstein-journals.orgrsc.orgacs.orgnih.govnih.gov The introduction of fluorine and other halogens into the quinoxaline structure is a strategy to tune the electronic energy levels and improve device performance. nih.govnih.govrsc.org

Dye-Sensitized Solar Cells (DSSCs): Quinoxaline units are incorporated into organic dyes used in DSSCs, where they can act as electron-accepting moieties or as part of the π-bridge to facilitate efficient charge separation and transport. jmaterenvironsci.comrsc.orgcase.eduacs.orgwu.ac.th

Organic Field-Effect Transistors (OFETs): The semiconductor properties of quinoxaline-containing polymers and small molecules are harnessed in the development of n-type and p-type OFETs. frontiersin.orgnih.govacs.orguni-kassel.dersc.org

Functional Polymers: Polymers incorporating quinoxaline units are synthesized for a variety of applications in organic electronics, leveraging the electron-accepting nature of the quinoxaline core to create materials with tailored optoelectronic properties. rsc.orgfrontiersin.orgnih.gov

Photochromic Materials: Some benzo[g]quinoxaline (B1338093) derivatives have been shown to exhibit photochromic behavior, undergoing reversible photodimerization reactions, which makes them of interest for applications in optical switching and data storage. cdnsciencepub.com

However, it must be reiterated that none of the reviewed studies or available data specifically name or provide findings related to This compound . The research landscape is rich with other derivatives, such as 2,3,6-Trichloro-7-fluoroquinoxaline, and various fluorinated, chlorinated, and cyano-substituted quinoxalines, but not the precise isomer that is the subject of this inquiry.

Therefore, an article focusing solely on the chemical compound “this compound” and its applications in advanced materials science as per the requested outline cannot be generated at this time due to the lack of specific, publicly available scientific research.

Applications of Halogenated Quinoxalines in Advanced Materials Science

Emerging Applications in Electrochromic Devices and Sensors

The unique electronic properties of halogenated quinoxalines make them promising candidates for emerging applications in electrochromic devices and chemical sensors.

Electrochromic devices are materials that change color in response to an applied electrical potential. The ability of halogenated quinoxalines to undergo reversible redox reactions, coupled with changes in their electronic absorption spectra, forms the basis for their potential use in smart windows, displays, and other switchable optical technologies. The introduction of different halogens can fine-tune the color of both the neutral and reduced/oxidized states.

In the realm of chemical sensors, the electron-deficient quinoxaline (B1680401) core can interact with electron-rich analytes, leading to a detectable change in its optical or electronic properties. This interaction can form the basis for highly sensitive and selective sensors for various chemical species. The specific substitution pattern of halogens can be tailored to enhance the selectivity and sensitivity towards a particular analyte. Research in this area is focused on developing novel quinoxaline-based materials for environmental monitoring, industrial process control, and biomedical diagnostics.

Future Research Trajectories for 2,3,7 Trichloro 5 Fluoroquinoxaline

Exploration of Novel Synthetic Pathways

The synthesis of quinoxaline (B1680401) derivatives has evolved from classical methods to more efficient and environmentally friendly strategies. nih.govrsc.org Future research into the synthesis of 2,3,7-Trichloro-5-fluoroquinoxaline will likely focus on adapting and optimizing these modern techniques.

The traditional synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a method that typically requires high temperatures and the use of strong acid catalysts. nih.gov More contemporary approaches have sought to overcome these limitations. For instance, the use of recyclable alumina-supported heteropolyoxometalates as catalysts has enabled the synthesis of quinoxaline derivatives at room temperature with high yields. nih.govresearchgate.net Another green chemistry approach involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) in water as a catalyst. nih.gov

For polyhalogenated quinoxalines, nucleophilic substitution reactions are a common strategy. For example, the synthesis of various 2,3-disubstituted quinoxalines has been achieved through the functionalization of 2,3-dichloroquinoxaline (B139996) with a variety of sulfur and nitrogen nucleophiles. A method for synthesizing 6-chloro-7-fluoroquinoxaline (B1435756) derivatives has also been documented, providing a potential starting point for the synthesis of the target compound. researchgate.net

Future synthetic explorations for this compound could involve:

Microwave-assisted synthesis: This technique has been shown to accelerate the synthesis of quinoxaline derivatives, often leading to higher yields in shorter reaction times. sapub.org

Metal-free catalysis: The development of organocatalytic and graphene oxide-catalyzed methods presents a sustainable alternative to metal catalysts for quinoxaline synthesis. nih.gov

Domino reactions: These one-pot multi-step reactions offer an efficient route to complex quinoxaline structures and could be adapted for the synthesis of polyhalogenated derivatives. chim.it

A summary of relevant synthetic methods for quinoxaline derivatives is presented below:

| Method | Key Features | Potential for this compound |

| Classical Condensation | Reaction of o-phenylenediamine and 1,2-dicarbonyl compounds. nih.gov | A foundational method that could be adapted with halogenated precursors. |

| Heteropolyoxometalate Catalysis | Recyclable catalyst, room temperature reaction. nih.govresearchgate.net | Offers a greener and more efficient synthetic route. |

| Nucleophilic Substitution | Functionalization of dichloroquinoxalines. | A direct approach to introducing the chloro and fluoro substituents. |

| Microwave-Assisted Synthesis | Accelerated reaction times and improved yields. sapub.org | Could significantly improve the efficiency of synthesis. |

Advanced Computational Investigations for Rational Design

Computational chemistry is a powerful tool for predicting the properties of molecules and guiding the rational design of new materials. researchgate.net In the context of this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are computational methods that can be employed to evaluate the electronic, optical, and photovoltaic properties of quinoxaline-based molecules. researchgate.net For example, such studies have been used to design and theoretically investigate quinoxaline-based small molecules as potential donors in organic solar cells. researchgate.net

Future computational research on this compound could focus on:

Predicting Electronic Properties: DFT calculations can determine the HOMO and LUMO energy levels, which are crucial for assessing the potential of the compound in electronic devices.

Simulating Spectroscopic Data: Computational methods can predict spectroscopic properties, aiding in the experimental characterization of the molecule.

Molecular Docking Studies: If the compound is explored for biological applications, molecular docking can predict its binding affinity to specific protein targets. researchgate.net

Structure-Property Relationships: By systematically modifying the substituents on the quinoxaline core in silico, researchers can establish relationships between the molecular structure and the resulting properties, guiding the synthesis of new derivatives with tailored characteristics.

Development of Next-Generation Materials Incorporating this compound

Quinoxaline derivatives are recognized for their applications in materials science, particularly in the field of organic electronics. nih.gov They have been used in the development of electroluminescent materials, organic semiconductors, and as building blocks for anion receptors. nih.govnih.gov The presence of multiple halogen atoms in this compound is expected to significantly influence its electronic properties, making it a candidate for advanced materials.

The introduction of fluorine atoms into the quinoxaline core is known to enhance the electron-accepting properties of the molecule, which is a desirable characteristic for n-type organic semiconductors.

Potential applications for materials incorporating this compound include:

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives have been used as host materials in red phosphorescent OLEDs. nih.gov The specific electronic properties of the target compound could be beneficial for developing new generations of OLEDs with improved efficiency and stability.

Organic Solar Cells (OSCs): As mentioned, computational studies have already identified quinoxaline-based molecules as potential donors for OSCs. researchgate.net The unique electronic profile of this compound could make it a suitable component in bulk heterojunction solar cells.

Organic Field-Effect Transistors (OFETs): The electron-deficient nature of the polyhalogenated quinoxaline core suggests its potential use as an n-channel material in OFETs.

The table below summarizes the potential applications of quinoxaline derivatives in materials science and the prospective role of this compound.

| Application Area | Role of Quinoxaline Derivatives | Potential of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Host materials, electron transport layers. nih.gov | Could lead to enhanced performance and new emission characteristics. |

| Organic Solar Cells (OSCs) | Donor or acceptor materials in the active layer. researchgate.net | The electron-withdrawing nature could be advantageous for charge separation. |

| Organic Field-Effect Transistors (OFETs) | n-type semiconductor materials. | The high degree of halogenation could promote high electron mobility. |

Q & A

Q. How to address discrepancies in reported crystal structures of halogenated quinoxalines?

- Approach :

- Re-evaluate data : Compare R₁ values (e.g., <0.05 for high-quality datasets) and check for overlooked symmetry elements .

- Reproduce experiments : Grow single crystals under identical conditions (solvent, temperature) and re-collect X-ray data.

- Computational validation : Overlay experimental and DFT-optimized structures to identify geometric mismatches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.